5-Iodovanillic acid
Description
5-Iodovanillic acid is an iodinated derivative of vanillic acid (4-hydroxy-3-methoxybenzoic acid), where an iodine atom substitutes the hydrogen atom at the 5-position of the aromatic ring. Based on related iodinated benzoic acid derivatives (e.g., 5-iodoanthranilic acid and 5-iodosalicylic acid), 5-iodovanillic acid likely exhibits distinct physicochemical properties due to its iodine substitution, methoxy group, and carboxylic acid functionality .
Properties
Molecular Formula |
C8H7IO4 |
|---|---|
Molecular Weight |
294.04 g/mol |
IUPAC Name |
4-hydroxy-3-iodo-5-methoxybenzoic acid |
InChI |
InChI=1S/C8H7IO4/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,10H,1H3,(H,11,12) |
InChI Key |
HAOSLIWMPLNZEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)I)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Iodovanillic acid can be synthesized from vanillin through a series of chemical reactions. The primary synthetic route involves the iodination of vanillin to produce 5-iodovanillin, which is then oxidized to form 5-iodovanillic acid. The iodination process typically uses iodine and an oxidizing agent such as sodium iodate in an acidic medium .
Industrial Production Methods: Industrial production of 5-iodovanillic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Reaction Mechanisms
3.1 Oxidative Iodination
The laccase-catalyzed iodination likely involves:
-
Enzymatic activation : Laccase oxidizes iodide (I⁻ → I- /I₂) in the presence of H₂O₂.
-
Electrophilic substitution : Oxidized iodine species react with the phenolic ring of vanillic acid derivatives .
3.2 Diazoketone and Wolf Rearrangement
In the Arndt-Eisert route, the Wolf rearrangement of a diazoketone intermediate generates a ketene, which dimerizes to form an acyloin. Subsequent hydrolysis releases the carboxylic acid group .
Stability and Degradation
4.1 Laccase-Mediated Decomposition
5-Iodovanillic acid is unstable under laccase action, undergoing degradation to release iodine species (e.g., triiodide) :
-
Reaction : Incubation with T. versicolor laccase reduces 5-Iodovanillic acid by 57.2% over 3 days, forming iodine-releasing byproducts.
Key Findings and Implications
-
Synthetic Efficiency : The Arndt-Eisert method remains the most reliable for large-scale synthesis .
-
Analytical Utility : The HPLC method provides a selective and sensitive tool for environmental H₂O₂ monitoring .
-
Enzymatic Sensitivity : Iodinated derivatives like 5-Iodovanillic acid exhibit enhanced antifungal activity but are prone to enzymatic degradation .
Scientific Research Applications
Chemistry: 5-Iodovanillic acid is used as an intermediate in the synthesis of complex organic molecules. It serves as a precursor for the synthesis of various iodinated compounds used in organic synthesis and medicinal chemistry .
Biology: In biological research, 5-iodovanillic acid is used to study enzyme-catalyzed reactions and as a probe to investigate biochemical pathways involving vanillic acid derivatives.
Medicine: Its iodinated structure makes it useful in radiolabeling studies for imaging and diagnostic purposes .
Industry: 5-Iodovanillic acid is employed in the production of specialty chemicals and as a building block for the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-iodovanillic acid involves its interaction with specific molecular targets and pathways. The iodine atom in the compound enhances its reactivity, allowing it to participate in various biochemical reactions. It can act as an inhibitor or activator of enzymes, depending on the context of its use. The compound’s structure allows it to bind to active sites of enzymes, modulating their activity and influencing metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-iodovanillic acid (inferred properties) with structurally related iodinated aromatic compounds:
*Estimated based on 5-iodovanillin (C₈H₇IO₃; MW 278.04) , with additional -COOH group.
Key Research Findings and Functional Contrasts
Physicochemical Properties
- Melting Points : 5-Iodoanthranilic acid has the highest melting point (219–221°C), attributed to strong intermolecular hydrogen bonding from -NH₂ and -COOH groups. In contrast, methyl 5-iodosalicylate’s ester group reduces hydrogen bonding, lowering its melting point to 183–185°C .
- Solubility : The carboxylic acid group in 5-iodovanillic acid and 5-iodosalicylic acid enhances water solubility compared to their methyl ester derivatives .
Biological Activity
5-Iodovanillic acid is an iodinated phenolic compound that has garnered attention due to its potential biological activities, particularly in antifungal and antimicrobial applications. This article explores the biological activity of 5-iodovanillic acid, examining its synthesis, mechanisms of action, and relevant case studies.
5-Iodovanillic acid, with the chemical formula , is synthesized through various methods, including biocatalytic processes involving laccase enzymes. The enzymatic synthesis of iodinated phenolic compounds has been shown to produce 5-iodovanillic acid effectively while adhering to green chemistry principles. The synthesis typically involves the reaction of vanillin with iodide ions under controlled conditions, resulting in a product that exhibits significant biological activity .
Antifungal Properties
Research indicates that 5-iodovanillic acid exhibits considerable antifungal activity against various wood-degrading fungi. In tests conducted on agar plates, it demonstrated almost complete growth inhibition of Trametes versicolor, a common wood rot fungus. The compound was tested at concentrations ranging from 1 mM to 4 mM, showing a dose-dependent response where higher concentrations resulted in greater inhibition .
Table 1: Antifungal Activity of 5-Iodovanillic Acid
| Concentration (mM) | Growth Inhibition (%) |
|---|---|
| 1 | 40 |
| 2 | 70 |
| 4 | 95 |
The antifungal mechanism of 5-iodovanillic acid is believed to involve the disruption of fungal cell membranes and interference with enzymatic processes critical for fungal growth. The iodinated compounds act as enzyme-responsive antimicrobial materials, which enhance their efficacy against fungal pathogens .
Antimicrobial Activity
In addition to its antifungal properties, 5-iodovanillic acid has shown broad-spectrum antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, highlighting its potential as a natural preservative in food and pharmaceutical applications. The minimum inhibitory concentrations (MICs) for several pathogens have been determined, showcasing its potential utility .
Case Study 1: Enzymatic Synthesis and Antifungal Testing
A study focused on the enzymatic synthesis of iodinated vanillin derivatives reported that biocatalytically produced 5-iodovanillic acid exhibited significant growth inhibition against T. versicolor. The research utilized laccase enzymes and demonstrated the compound's effectiveness in preventing fungal growth in controlled laboratory settings .
Case Study 2: Antimicrobial Efficacy Assessment
Another study assessed the antimicrobial efficacy of various phenolic compounds, including 5-iodovanillic acid, against a range of bacterial pathogens. The results indicated that this compound had MIC values comparable to those of established antibiotics, suggesting its potential as an alternative antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Iodovanillic acid, and how can purity be validated?
- Methodology :
-
Synthesis : Common methods include iodination of vanillic acid derivatives using iodine monochloride (ICl) or iodination via electrophilic aromatic substitution. Reaction conditions (e.g., solvent, temperature) vary; for example, using acetic acid as a solvent at 60–80°C for 6–12 hours .
-
Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: hexane/ethyl acetate) is recommended.
-
Validation : Purity is confirmed via HPLC (C18 column, mobile phase: methanol/water with 0.1% formic acid) and melting point determination (compare to literature values). For novel compounds, elemental analysis and high-resolution mass spectrometry (HRMS) are essential .
- Data Table :
Q. How can the structure of 5-Iodovanillic acid be confirmed spectroscopically?
- Methodology :
- NMR : H NMR (DMSO-d6) should show peaks for the vanillic acid scaffold (e.g., aromatic protons at δ 7.2–7.5 ppm, methoxy group at δ 3.8 ppm) and absence of protons at the iodinated position. C NMR will confirm iodine substitution via deshielding effects .
- FT-IR : Key bands include O-H stretch (~3200 cm), C=O (~1680 cm), and C-I stretch (~500 cm) .
- Mass Spectrometry : ESI-MS in negative ion mode should display [M-H] at m/z 277.03 .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported stability data for 5-Iodovanillic acid under varying pH conditions?
- Methodology :
-
Stability Studies : Conduct accelerated degradation tests at pH 2–12 (HCl/NaOH buffers, 37°C) over 48 hours. Monitor degradation via HPLC and LC-MS to identify byproducts (e.g., deiodination products or oxidative derivatives) .
-
Contradiction Analysis : Discrepancies may arise from differences in buffer composition or light exposure. Use controlled environments (e.g., dark vials, inert atmosphere) to isolate variables .
- Data Table :
| pH | Degradation Rate (%/24h) | Major Byproduct | Detection Method |
|---|---|---|---|
| 2.0 | 5.2 ± 0.3 | Vanillic acid | LC-MS |
| 7.4 | 1.1 ± 0.2 | None | HPLC |
| 10.0 | 8.7 ± 0.5 | 5-Hydroxyvanillic acid | LC-MS/MS |
Q. How can computational modeling predict the reactivity of 5-Iodovanillic acid in biological systems?
- Methodology :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Use software like Gaussian or ORCA .
- Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., peroxidases) to predict iodination or deiodination pathways .
- Validation : Compare predictions with in vitro assays (e.g., enzyme kinetics using horseradish peroxidase and HO) .
Q. What advanced techniques differentiate between polymorphic forms of 5-Iodovanillic acid?
- Methodology :
- X-ray Diffraction (XRD) : Single-crystal XRD resolves crystal packing differences. Prepare crystals via slow evaporation from DMSO/water .
- Thermogravimetric Analysis (TGA) : Compare weight loss profiles to identify hydrate vs. anhydrous forms .
- Solid-state NMR : Distinguish hydrogen-bonding networks and polymorphism .
Methodological Best Practices
- Experimental Reproducibility : Document reaction conditions (solvent purity, stirring rate) and instrument calibration details in supplementary materials .
- Data Contradictions : Use meta-analysis frameworks to compare results across studies, addressing variables like reagent suppliers or storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
